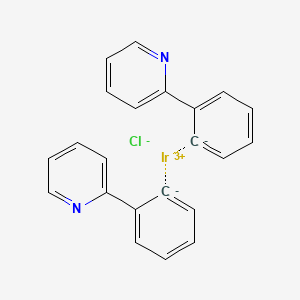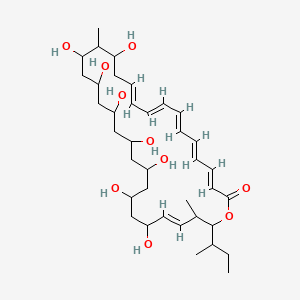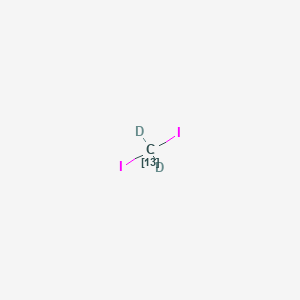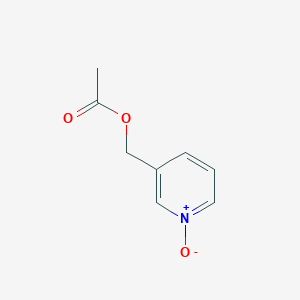
Ro 22-5112
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ro 22-5112 is a retinoid used for QSAR analysis of retinoids as carcinogenic inhibitors . It is also known by its synonyms 5,6-Dihydroxy-5,6-dihydroretinoic acid and Retinoic acid, 5,6-dihydro-5,6-dihydroxy .
Molecular Structure Analysis
The molecular formula of Ro 22-5112 is C20H30O4 . Its IUPAC name is (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .Physical And Chemical Properties Analysis
Ro 22-5112 is an off-white to pale yellow solid . It is soluble in acetone and chloroform . It has a molecular weight of 334.45 , a boiling point of 476.7±45.0°C at 760 mmHg , and a melting point of >104°C (dec.) . Its density is 1.119±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Carcinogenic Inhibitors Research
Ro 22-5112 is a retinoid used for QSAR (Quantitative Structure-Activity Relationship) analysis of retinoids as carcinogenic inhibitors . This means it’s used in research to understand how the structure of retinoids can influence their ability to inhibit carcinogens.
Drug Discovery
Ro 22-5112 has immense potential in scientific research, particularly in drug discovery. Its unique properties make it suitable for a range of applications, including the development of new drugs.
Material Synthesis
In addition to drug discovery, Ro 22-5112 is also used in material synthesis. Its unique chemical structure can be leveraged to create new materials with desired properties.
Mecanismo De Acción
Target of Action
Ro 22-5112 is a retinoid . Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They are important in vision and cell division.
Mode of Action
As a retinoid, it may interact with retinoic acid receptors, which then modulate gene expression and influence cellular processes such as cell growth and differentiation .
Biochemical Pathways
Given its classification as a retinoid, it may be involved in the retinoid signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in acetone and slightly soluble in chloroform , which may influence its bioavailability and distribution in the body.
Result of Action
Ro 22-5112 is used for Quantitative Structure-Activity Relationship (QSAR) analysis of retinoids as carcinogenic inhibitors
Action Environment
It is recommended to be stored at -20°c under an inert atmosphere , suggesting that temperature and atmospheric conditions may affect its stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ro 22-5112 involves the condensation of two key starting materials, 2-amino-5-chlorobenzophenone and 2,3-dihydro-1H-inden-2-amine, followed by a series of reactions to form the final compound.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2,3-dihydro-1H-inden-2-amine" ], "Reaction": [ "Step 1: 2-amino-5-chlorobenzophenone is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 2,3-dihydro-1H-inden-2-amine is reacted with paraformaldehyde and acetic acid to form the corresponding imine.", "Step 3: The sodium salt of 2-amino-5-chlorobenzophenone is added to the imine solution and the mixture is heated to reflux for several hours.", "Step 4: The resulting mixture is cooled and acidified with hydrochloric acid to form the crude product.", "Step 5: The crude product is purified by column chromatography to yield the final compound, Ro 22-5112." ] } | |
Número CAS |
73341-58-9 |
Nombre del producto |
Ro 22-5112 |
Fórmula molecular |
C₂₀H₃₀O₄ |
Peso molecular |
334.45 |
Sinónimos |
5,6-Dihydro-5,6-dihydroxyretinoic Acid; (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)
